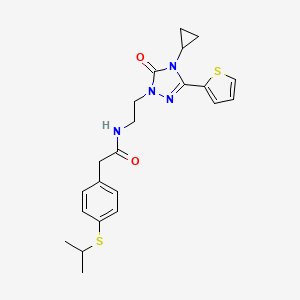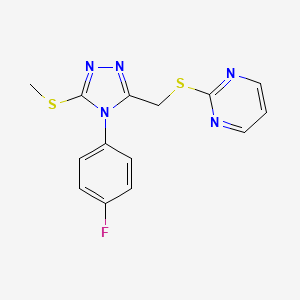
(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is an organic compound characterized by the presence of thiophene rings and an acrylamide moiety Thiophene, a sulfur-containing heterocycle, is known for its aromatic properties and is commonly found in various natural products and synthetic materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Preparation of 3-(thiophen-3-yl)acrylic acid: This can be achieved through the Heck reaction, where thiophene is coupled with acrylic acid in the presence of a palladium catalyst.
Formation of 3-hydroxy-3-(thiophen-3-yl)propylamine: This intermediate can be synthesized by the reduction of 3-(thiophen-3-yl)propanal using a reducing agent such as sodium borohydride, followed by amination.
Coupling Reaction: The final step involves the coupling of 3-hydroxy-3-(thiophen-3-yl)propylamine with 3-(thiophen-3-yl)acrylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Chemistry
In chemistry, (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its thiophene rings make it a valuable precursor for conducting polymers and organic semiconductors.
Biology
The compound’s potential biological activity can be explored in drug discovery, particularly in the development of anti-inflammatory or anticancer agents due to the bioactive nature of thiophene derivatives.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including their ability to interact with specific biological targets such as enzymes or receptors.
Industry
Industrially, the compound can be used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to the electronic properties of thiophene.
作用机制
The mechanism of action of (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acrylamide moiety suggests potential for covalent binding to nucleophilic sites in proteins, which could be exploited in drug design.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with potential biological activity.
3-(Thiophen-2-yl)acrylamide: Similar structure but with different substitution patterns on the thiophene ring.
N-(3-hydroxypropyl)acrylamide: Lacks the thiophene rings but shares the acrylamide and hydroxypropyl groups.
Uniqueness
(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is unique due to the combination of thiophene rings and an acrylamide moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
属性
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-13(12-5-8-19-10-12)3-6-15-14(17)2-1-11-4-7-18-9-11/h1-2,4-5,7-10,13,16H,3,6H2,(H,15,17)/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQQGEYQFQSLIC-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methoxyphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2404982.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2404983.png)

![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)
![5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2404990.png)
![1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2404991.png)

![(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2404997.png)
![3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404998.png)


![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)

